![molecular formula C16H12F3NO5S B2778409 N-([2,2'-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034564-83-3](/img/structure/B2778409.png)
N-([2,2'-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-([2,2’-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a trifluoromethoxy group, and a bifuran group. Benzenesulfonamides are a class of organic compounds which are known for their biological activity and are used in various pharmaceutical drugs . The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the reactivity of the compound. The bifuran group consists of two furan rings, which are oxygen-containing heterocycles that are often found in natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis . Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A significant area of research involving benzenesulfonamide derivatives revolves around their synthesis and evaluation for anticancer properties. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation, showcasing potent anticancer activities against various human tumor cell lines, including HCT-116, HeLa, and MCF-7. These compounds have demonstrated the ability to induce apoptosis, cell cycle arrest, and caspase activation in cancer cells, underlining their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2016); (Żołnowska et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Benzenesulfonamide derivatives have been explored for their enzyme inhibitory activities, particularly targeting enzymes involved in disease pathologies. For example, certain derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders. These inhibitors have the potential to modulate the kynurenine pathway and alleviate symptoms related to neuronal injury, demonstrating the therapeutic promise of benzenesulfonamide derivatives in neurology (Röver et al., 1997).
Antimicrobial and Antibacterial Activities
Research into benzenesulfonamide derivatives also encompasses their antimicrobial and antibacterial efficacy. Compounds have been synthesized and screened for their ability to inhibit the growth of various bacterial strains, indicating their potential as antibacterial agents. This aspect of benzenesulfonamide research underscores the ongoing search for new antimicrobial compounds in the face of rising antibiotic resistance (Abbasi et al., 2016).
Material Science Applications
Beyond pharmacological applications, benzenesulfonamide derivatives have been investigated for their utility in material science, particularly as plasticizers. Their neurotoxic potential has been studied in the context of their use in polymerization processes, highlighting the importance of understanding the biological impact of synthetic chemicals used in industrial applications (Strong et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO5S/c17-16(18,19)25-14-4-1-2-6-15(14)26(21,22)20-10-11-7-8-13(24-11)12-5-3-9-23-12/h1-9,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEBIDURCNSGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)
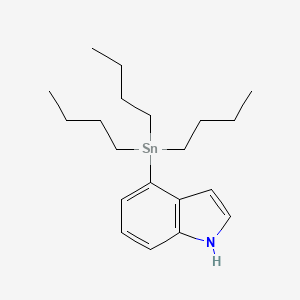
![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)
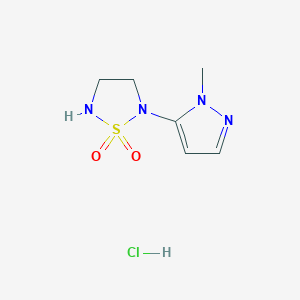
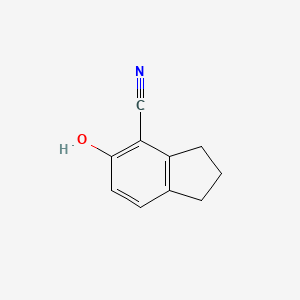
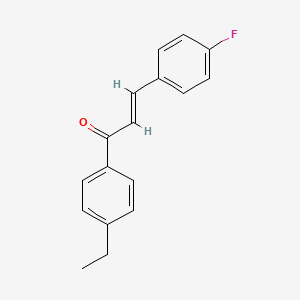
![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)
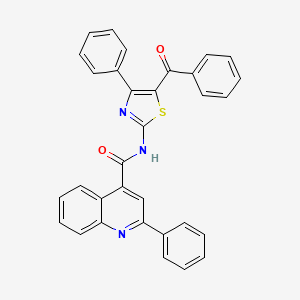

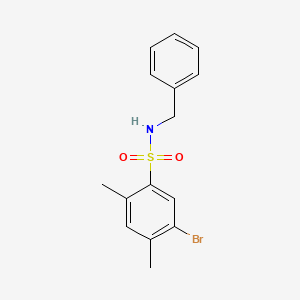
![4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2778344.png)
![2-(4-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2778345.png)
